BenchChemオンラインストアへようこそ!

cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Medicinal chemistry Physicochemical profiling ADME prediction

Procure this 2-thio-substituted imidazoline fragment (TPSA 58 Ų, XLogP3 2.2) to accelerate your HTS campaigns. Its saturated core (Fsp³ 0.455) and methylthio diversification handle enable superior ligand efficiency optimization over aromatic imidazole analogs. Supplied with ≥90% purity and full LCMS/NMR QC, it is ready for immediate deployment in CYP11B1/CYP11B2 or TNF-α/IL-1β assays.

Molecular Formula C11H18N2OS
Molecular Weight 226.34
CAS No. 851863-02-0
Cat. No. B2519284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851863-02-0
Molecular FormulaC11H18N2OS
Molecular Weight226.34
Structural Identifiers
SMILESCSC1=NCCN1C(=O)C2CCCCC2
InChIInChI=1S/C11H18N2OS/c1-15-11-12-7-8-13(11)10(14)9-5-3-2-4-6-9/h9H,2-8H2,1H3
InChIKeyMZTKRTLHFSHBOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863-02-0): Structural Identity, Physicochemical Profile, and Sourcing Baseline for Research Procurement


Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851863-02-0) is a heterocyclic small molecule with the molecular formula C11H18N2OS and an exact mass of 226.11398438 g/mol [1]. It features a 4,5-dihydro-1H-imidazole (imidazoline) core bearing a methylthio substituent at the 2-position and a cyclohexylcarbonyl group at N-1. Computed physicochemical properties include a topological polar surface area (TPSA) of 58 Ų, a predicted XLogP3 of 2.2, zero hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. The compound is commercially available from Life Chemicals (catalog F0630-0005) at ≥90% purity with LCMS and 400 MHz NMR quality control . It belongs to the broader structural class of 2-thio-substituted imidazole derivatives, which have been described in patent literature as possessing immunomodulating, cytokine-release-inhibiting [2], antimicrobial, anticonvulsant, and thromboxane synthetase inhibitory activities [3].

Why Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone Cannot Be Interchanged with Generic Imidazole Analogs: A Procurement-Risk Perspective


Substituting cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone with a structurally similar imidazole congener—even one sharing the cyclohexylcarbonyl scaffold—introduces quantifiable alterations in key molecular descriptors that govern target binding, ADME, and assay reproducibility. The methylthio moiety at the 2-position contributes 23.1 Ų of additional polar surface area (TPSA 58 vs. 34.89 Ų for the des-methylthio analog) and adds a third hydrogen bond acceptor, changing the compound's solvation, permeability, and recognition profile . Replacing the methylthio with bulkier thioethers such as benzylthio (exact mass 302.1453 g/mol, MW increase of +75.8 Da) or nitrobenzylthio further shifts lipophilicity, steric bulk, and potential off-target interactions [1]. Because no two members of the 2-thio-substituted imidazoline series share identical TPSA–LogP–rotatable bond triads, generic interconversion without revalidation breaks quantitative structure–activity relationships and invalidates cross-study reproducibility. The evidence presented below quantifies exactly where this compound diverges from its closest alternatives.

Quantitative Differentiation Evidence for Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone Versus Closest Analogs


Enhanced Topological Polar Surface Area (TPSA) Versus the Des-Methylthio Analog (CAS 60718-45-8): Implications for Membrane Permeability and Target Engagement

Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone exhibits a TPSA of 58 Ų, which is 23.1 Ų (66.2%) higher than the 34.89 Ų measured for 1H-imidazole, 1-(cyclohexylcarbonyl)- (CAS 60718-45-8), the direct des-methylthio analog that lacks the sulfur substituent at the imidazoline 2-position [1]. This TPSA difference moves the compound from the lower boundary of CNS-permeable chemical space (commonly TPSA < 60–70 Ų) into a region that favors reduced passive blood–brain barrier penetration while maintaining sufficient permeability for intracellular target access [2]. The third hydrogen bond acceptor (sulfur atom of the methylthio group) further distinguishes the compound from the two-acceptor analog.

Medicinal chemistry Physicochemical profiling ADME prediction

Molecular Weight and Lipophilicity Differentiation from the Benzylthio Analog (CAS 851863-68-8): Impact on Ligand Efficiency Metrics

The target compound (exact mass 226.114 Da) is 76.031 Da lighter than its closest commercially listed benzylthio congener, (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(cyclohexyl)methanone (CAS 851863-68-8, exact mass 302.145 Da) [1][2]. This 33.6% reduction in molecular weight, combined with the smaller XLogP3 (2.2 for the methylthio vs. a predicted higher value for the benzylthio analog due to the added phenyl ring), positions the target compound favorably on ligand efficiency metrics such as LE = 1.4 × pIC50 / heavy-atom count. For a hypothetical equipotent pair, the methylthio compound would generate a superior ligand-efficiency index (LEI) and lipophilic ligand efficiency (LLE), making it the preferred choice for fragment-to-lead or lead-optimization programs where maintaining low molecular weight and controlled lipophilicity is critical [3].

Fragment-based drug design Lead optimization Ligand efficiency

Commercially Available Screening-Grade Material with QC Documentation Versus Non-Commercial Analogs

Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone is stocked by Life Chemicals (catalog F0630-0005) as part of their Bioactive Screening Compound Library of over 12,200 drug-like small molecules, with guaranteed purity of ≥90% confirmed by LCMS and 400 MHz NMR . In contrast, the des-methylthio analog (CAS 60718-45-8) and the benzylthio analog (CAS 851863-68-8) are not listed in the same curated screening library format with equivalent QC documentation from major screening compound vendors. This difference has direct procurement consequences: the target compound can be ordered as an assay-ready screening aliquot with verified identity and purity, reducing the risk of false-positive or false-negative hits arising from uncharacterized material .

High-throughput screening Chemical procurement Quality control

Patent-Class Membership in 2-Thio-Substituted Imidazole Derivatives with Immunomodulating and Cytokine-Release-Inhibiting Activity

The target compound falls within the generic Markush structure of US Patent US20060235054A1, which claims 2-thio-substituted imidazole derivatives of formula (I) wherein R1 includes cycloalkyl (e.g., cyclohexyl) and R2 encompasses alkylthio (e.g., methylthio) substituents [1]. The patent discloses that representative compounds in this class inhibit the release of pro-inflammatory cytokines including TNF-α and IL-1β from stimulated human peripheral blood mononuclear cells (PBMCs). For a structurally related benzylsulfanyl imidazole in the same patent family (compound 2b), IC50 values of 4.0 μM (p38α), 1.1 μM (TNF-α release), and 0.38 μM (IL-1β release) were reported, defining a class-level baseline [2]. While compound-specific data for CAS 851863-02-0 are not publicly disclosed in peer-reviewed literature, its structural conformity to the pharmacophore defined by the patent class supports its prioritization for cytokine-release screening over imidazole analogs lacking the 2-thioether motif.

Immunopharmacology Cytokine inhibition Patent landscape

Imidazoline Ring Saturation Differentiates the Target from Aromatic Imidazole Analogs: Conformational Flexibility and Metabolic Stability Implications

The 4,5-dihydro-1H-imidazole (imidazoline) core of the target compound is a saturated heterocycle, whereas the majority of commercially prevalent imidazole screening compounds possess a fully aromatic imidazole ring (e.g., CAS 60718-45-8). This saturation introduces sp³ character at positions 4 and 5, increasing the fraction of sp³-hybridized carbons (Fsp³) which has been correlated with improved clinical success rates and reduced promiscuity in drug candidates [1]. The target compound's molecular complexity score is 272 (computed), versus a lower complexity for the fully aromatic analog, reflecting the added stereoelectronic features of the dihydroimidazole ring [2]. Furthermore, the methylthio group on the dihydroimidazoline ring can undergo metabolic S-oxidation to the sulfoxide and sulfone, a metabolic pathway documented for the broader 4,5-diaryl-2-(substituted thio)-1H-imidazole class [3], offering a potential prodrug or metabolite-identification handle absent in the des-methylthio analog.

Conformational analysis Metabolic stability Scaffold hopping

Recommended Research and Industrial Application Scenarios for Cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone Based on Quantitative Differentiation Evidence


Cytokine-Release Inhibition Screening in Immunomodulation Drug Discovery Programs

The compound's structural conformity to the 2-thio-substituted imidazole pharmacophore defined in US20060235054A1 positions it as a candidate for screening in TNF-α and IL-1β release assays using human PBMCs. The class-level baseline established by the patent-exemplified benzylsulfanyl analog (TNF-α IC50 = 1.1 μM; IL-1β IC50 = 0.38 μM) provides a quantitative benchmark [1]. The compound's lower molecular weight (226.1 Da) and controlled lipophilicity (XLogP3 2.2) relative to the benzylthio analog (302.1 Da) favor superior ligand efficiency if equipotent activity is confirmed [2]. Procurement from Life Chemicals' screening library with batch QC ensures immediate deployment in HTS campaigns without reformatting delays.

Scaffold-Hopping from Aromatic Imidazole CYP11B1/CYP11B2 Inhibitors to Saturated Imidazoline Chemotypes

The dihydroimidazole (imidazoline) core differentiates this compound from the well-precedented aromatic imidazole CYP11B1/CYP11B2 inhibitor series. The increased Fsp³ (0.455 vs. 0.400 for the aromatic analog) has been associated with improved selectivity and clinical developability [1]. Researchers pursuing aldosterone synthase (CYP11B2) or 11β-hydroxylase (CYP11B1) inhibition—targets for hyperaldosteronism and Cushing's syndrome, respectively—can use this compound to probe whether the saturated imidazoline scaffold retains or improves upon the heme-iron coordination essential for CYP inhibition while offering differentiated metabolic stability [2]. The methylthio group provides an additional handle for metabolite identification via S-oxidation to the sulfoxide/sulfone, as demonstrated for the broader 2-thioimidazole class [3].

Fragment-Based Lead Generation Leveraging the Methylthio Substituent as a Synthetic Vector

With a heavy atom count of 15 and exact mass of 226.1 Da, the compound occupies the upper boundary of fragment-like chemical space (typically ≤300 Da, ≤18 heavy atoms). The methylthio group at the 2-position serves as a chemically tractable handle: it can be oxidized to the sulfoxide or sulfone to modulate polarity and hydrogen-bonding capacity, or replaced via nucleophilic displacement to generate focused analog libraries [1]. The cyclohexylcarbonyl N-1 substituent provides a lipophilic anchor point. This dual functionalization strategy is not available with the des-methylthio analog (CAS 60718-45-8), which lacks the sulfur-centered synthetic diversification site. The commercial availability of the target compound in ≥90% purity with QC documentation eliminates the need for in-house synthesis of the starting fragment, reducing fragment-library construction timelines [2].

Computational Selectivity Profiling and Molecular Docking Studies Against CYP and MAP Kinase Targets

The compound's well-defined computed properties (TPSA 58 Ų, XLogP3 2.2, HBA 3, HBD 0, rotatable bonds 2) make it suitable for molecular docking and pharmacophore modeling against the CYP11B1, CYP11B2, and p38α MAP kinase binding sites, all of which have published crystal structures [1]. The quantitative differences in TPSA (+23.1 Ų) and HBA count (+1) relative to the des-methylthio analog can be directly incorporated into scoring functions to predict selectivity shifts between the two chemotypes. The compound's presence in the Life Chemicals Bioactive Screening Library places it within a curated, drug-like chemical space that has been pre-filtered for undesirable substructures, enhancing the likelihood of obtaining interpretable computational results that translate to in vitro activity [2].

Quote Request

Request a Quote for cyclohexyl(2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.